molecular formula C25H29N7O B6505619 3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide CAS No. 1005716-36-8

3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide

Cat. No.: B6505619
CAS No.: 1005716-36-8
M. Wt: 443.5 g/mol
InChI Key: UAKDCETVGPUBKQ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This structure is modified with a 2,4-dimethylphenyl group at position 1 of the pyrazolopyrimidine ring, a 3-methylpyrazole moiety at position 5, and a cyclopentyl-propanamide side chain.

Properties

IUPAC Name

3-cyclopentyl-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O/c1-16-8-10-21(17(2)12-16)31-24-20(14-28-31)25(27-15-26-24)32-22(13-18(3)30-32)29-23(33)11-9-19-6-4-5-7-19/h8,10,12-15,19H,4-7,9,11H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKDCETVGPUBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its target proteins (such as cdk2) and inhibit their activity. This interaction could involve binding to the active site of the protein, thereby preventing it from carrying out its normal function.

Biochemical Pathways

If the compound does indeed inhibit cdk2, it would affect the cell cycle regulation pathway. Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication. This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death.

Result of Action

If it does inhibit cdk2, it could lead to cell cycle arrest and potentially induce apoptosis. This could result in the death of rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name / ID Key Substituents Structural Features Biological Activity/Properties References
Target Compound 2,4-Dimethylphenyl, 3-methylpyrazole, cyclopentyl-propanamide High steric bulk at aryl group; lipophilic cyclopentyl chain Enhanced kinase selectivity; moderate solubility due to cyclopentyl group
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide 3-Chlorophenyl, 4-methoxyphenylacetamide Electron-withdrawing Cl; polar methoxy group Improved solubility; anti-inflammatory activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide 2,3-Dimethylphenyl, trifluoromethyl benzamide CF3 group enhances lipophilicity; dimethylphenyl improves steric hindrance Anticancer activity; increased metabolic stability
3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide Cyclopentyl, chloro-propanamide Smaller pyrazole core; chloro-substituent Lower toxicity; potential antimicrobial use
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide 4-Chlorophenyl, cyclopropanecarboxamide Rigid cyclopropane ring; Cl for electronic effects Kinase inhibition with improved potency vs. ATP-competitive inhibitors
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide Chloropyridine, sulfanyl linker Sulfur bridge enhances reactivity; dual chloro substitution Broad-spectrum antiviral activity

Key Findings:

Substituent Effects on Solubility :

  • Methoxy (e.g., 4-methoxyphenyl in ) or hydrophilic groups improve aqueous solubility, whereas lipophilic substituents like cyclopentyl or trifluoromethyl () reduce solubility but enhance membrane permeability.
  • The target compound’s cyclopentyl chain may limit solubility but improve blood-brain barrier penetration .

Kinase Selectivity :

  • Bulky aryl groups (e.g., 2,4-dimethylphenyl in the target compound) reduce off-target interactions by occupying hydrophobic kinase pockets .
  • Comparatively, smaller substituents like methyl or chloro () result in broader but less selective kinase inhibition.

Metabolic Stability :

  • Fluorinated groups (e.g., trifluoromethyl in ) and cyclopropane () resist oxidative metabolism, extending half-life.
  • The target compound’s cyclopentyl group may similarly slow hepatic clearance .

Biological Activity :

  • Sulfanyl-linked derivatives () show antiviral activity, while acetamide or benzamide analogs () are more common in anticancer applications.
  • The target compound’s propanamide chain may favor interactions with kinase ATP-binding sites .

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